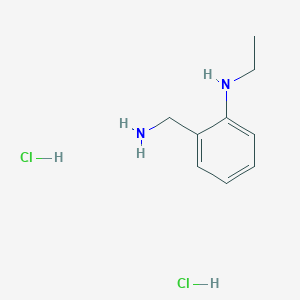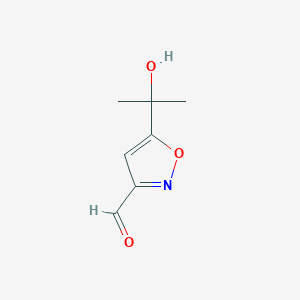
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde
Overview
Description
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to be active towards different clinically approved targets .
Mode of Action
Isoxazole derivatives have been reported to stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Isoxazole derivatives have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of an aldehyde with a primary nitro compound, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Isoxazole derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde: Similar structure but with a thiophene ring instead of a hydroxypropan-2-yl group.
3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde: Contains a methoxyphenyl group instead of a hydroxypropan-2-yl group.
Uniqueness
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxypropan-2-yl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJCKHWZCWDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)

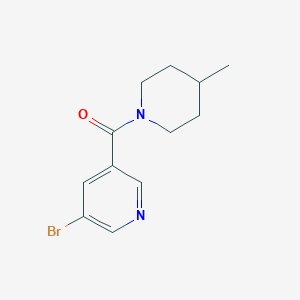
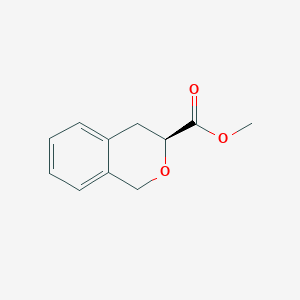
![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)

![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)
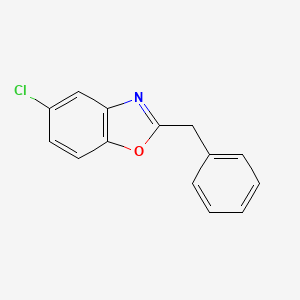

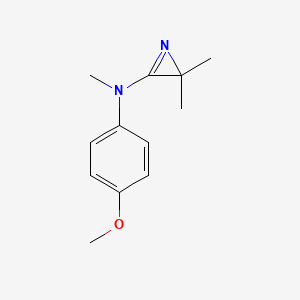
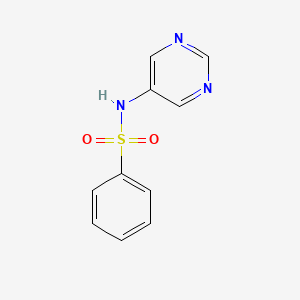
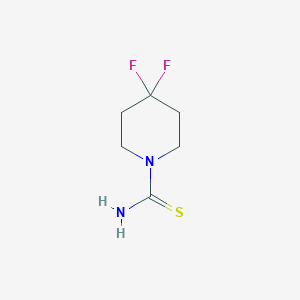
![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)
